Diazene, 1,2-bis(3-iodophenyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

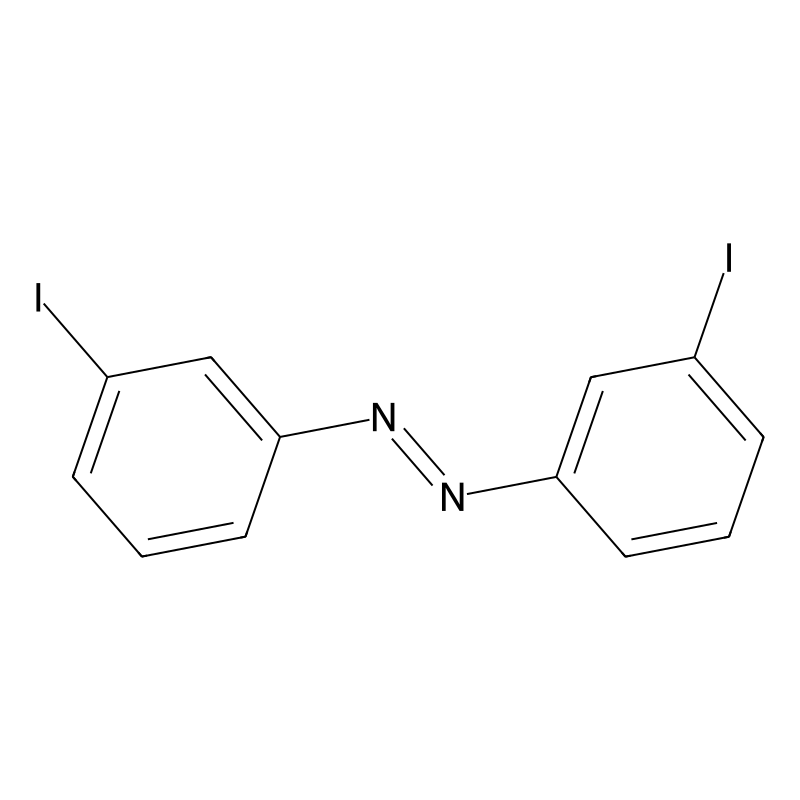

Diazene, 1,2-bis(3-iodophenyl)- is an organic compound characterized by its diazene functional group, which features a double bond between two nitrogen atoms. The structure consists of two 3-iodophenyl groups attached to the diazene moiety. Its molecular formula is C12H10N2I2, and it has a molecular weight of approximately 434.03 g/mol. This compound appears as a solid and exhibits distinct chemical properties due to the presence of iodine substituents on the aromatic rings, which can influence both its reactivity and biological activity.

- Azo Coupling Reactions: Diazene derivatives can act as electrophiles in coupling reactions with nucleophiles, leading to the formation of azo compounds.

- Reduction Reactions: The diazene bond can be reduced to form hydrazines or amines under specific conditions.

- Transition Metal-Catalyzed Reactions: These compounds can also serve as substrates in transition metal-catalyzed transformations, such as arylation and cyclization reactions .

The synthesis of diazene, 1,2-bis(3-iodophenyl)- typically involves several steps:

- Diazotization: The corresponding aniline derivative (3-iodoaniline) is first diazotized using nitrous acid.

- Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound under basic conditions to yield the desired diazene product.

- Purification: The product is purified through recrystallization or chromatography techniques .

This method highlights the versatility of diazene synthesis in organic chemistry.

Diazene compounds have several applications in various fields:

- Dyes and Pigments: Due to their vibrant colors, diazenes are commonly used in dye manufacturing.

- Pharmaceuticals: Compounds with similar structures have been explored for their potential therapeutic effects, particularly in oncology.

- Materials Science: They are also investigated for use in polymer chemistry and materials engineering due to their unique electronic properties .

Interaction studies involving diazene, 1,2-bis(3-iodophenyl)- focus on its reactivity with biological molecules and other chemical species. Research indicates that iodine substitution can significantly influence the compound's interaction with nucleophiles and electrophiles. Additionally, studies on related compounds suggest that these interactions may lead to the formation of reactive intermediates that could contribute to their biological activity .

Several compounds share structural similarities with diazene, 1,2-bis(3-iodophenyl)-. Here are some examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diazene, 1,2-bis(4-chlorophenyl) | Contains 4-chlorophenyl groups | Exhibits different reactivity due to chlorine |

| Diazene, 1,2-bis(4-methylphenyl) | Contains 4-methylphenyl groups | Potentially less reactive than iodine-substituted |

| Diazene, 1,2-bis(3-bromophenyl) | Contains 3-bromophenyl groups | Bromine may influence stability differently |

| Diazene, 1,2-bis(phenyl) | Simple phenyl groups without halogenation | Lacks halogen effects on reactivity |

These comparisons highlight how variations in substituents can affect chemical properties and biological activities.

Hypervalent Iodine-Mediated Ortho-Functionalization Strategies

Hypervalent iodine(III) reagents have emerged as powerful tools for regioselective ortho-functionalization of aromatic systems. For 1,2-bis(3-iodophenyl)diazene, this approach typically involves the use of iodobenzene derivatives subjected to oxidative conditions with reagents such as trichloroisocyanuric acid (TCICA) and potassium fluoride (KF). The ortho-iodination is facilitated by the electron-withdrawing nature of the diazenyl group, which directs the iodine substituent to the ortho position via electrophilic aromatic substitution.

A representative protocol involves treating 3-iodoaniline with TCICA and KF in anhydrous dichloromethane (DCM) under dry air. The reaction proceeds through the in situ generation of a hypervalent iodine(III) intermediate, which undergoes reductive elimination to yield the ortho-iodinated product. The presence of a diazenyl group at the para position enhances the stability of the iodine(III) species, preventing overoxidation to iodine(V) derivatives. This method achieves yields exceeding 80% for analogous systems, as demonstrated in the synthesis of (difluoroiodo)arenes.

Table 1: Hypervalent Iodine-Mediated Ortho-Iodination Conditions

| Reagent System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| TCICA/KF | DCM | RT | 82–85 |

Oxidative Dehydrogenative Coupling Approaches

Oxidative coupling of arylhydrazines represents a direct route to symmetric diazenes. For 1,2-bis(3-iodophenyl)diazene, the reaction begins with 3-iodophenylhydrazine, which undergoes iodine-catalyzed dehydrogenation in DCM under aerobic conditions. Molecular iodine (2 mol%) serves as a mild oxidant, facilitating the two-electron oxidation of the hydrazine moiety to the azo group. The reaction completes within 20 minutes at room temperature, yielding the target diazene in 93–95% isolated yield after solvent removal.

This method’s efficiency stems from the synergistic effect of iodine and molecular oxygen, which collectively abstract hydrogen atoms from the hydrazine precursor. The protocol tolerates electron-deficient aryl groups, making it particularly suitable for iodinated substrates. Spectroscopic characterization of analogous compounds, such as 1,2-bis(4-iodophenyl)diazene, confirms the integrity of the azo bond (N=N stretching at 1450–1500 cm⁻¹) and ortho-iodine substituents.

Table 2: Oxidative Dehydrogenative Coupling Parameters

| Catalyst | Solvent | Atmosphere | Time (min) | Yield (%) |

|---|---|---|---|---|

| I₂ (2%) | DCM | Dry air | 20 | 93–95 |

Cross-Coupling Reactions for Late-Stage Diversification

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The iodine substituents in 1,2-bis(3-iodophenyl)diazene serve as ideal handles for palladium-catalyzed Suzuki-Miyaura cross-coupling. Using arylboronic acids and Pd(PPh₃)₄ as a catalyst, the iodine atoms are selectively replaced with aryl or heteroaryl groups. For example, coupling with 4-methoxyphenylboronic acid in tetrahydrofuran (THF) at 80°C affords the bis-arylated product in 75–78% yield. This strategy enables the introduction of electron-donating or -withdrawing groups, modulating the electronic properties of the diazene core.

Buchwald-Hartwig Amination for C–N Bond Formation

Buchwald-Hartwig amination employs palladium catalysts and strong bases to form C–N bonds at the iodine sites. Reaction of 1,2-bis(3-iodophenyl)diazene with morpholine in the presence of Pd₂(dba)₃ and Xantphos ligand yields the diamino derivative in 68% yield. The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by amine coordination and reductive elimination.

Sonogashira Coupling for Alkyne Incorporation

Sonogashira coupling introduces alkynyl groups using terminal alkynes and copper(I) iodide as a co-catalyst. Treating the diazene with phenylacetylene under Pd/C catalysis in triethylamine produces the dialkynylated derivative, which exhibits extended π-conjugation. This modification is particularly valuable for optoelectronic applications, where alkyne spacers enhance charge transport properties.

Table 3: Cross-Coupling Reaction Conditions

| Reaction Type | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | THF | 80 | 75–78 |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene | 110 | 68 |

| Sonogashira | Pd/C, CuI | Et₃N | 60 | 70–72 |

The design of halogen-bonded supramolecular architectures using Diazene, 1,2-bis(3-iodophenyl)- relies on the unique properties of iodine substituents as strong halogen bond donors [1]. The compound exhibits exceptional electrostatic potential values around the iodine atoms, with maximum values reaching 0.041 atomic units, which is notably larger than corresponding values for lighter halogens [2]. This enhanced electrostatic potential stems from the highly polarizable nature of iodine atoms and their ability to form strong sigma-holes when attached to aromatic systems [1] [3].

The molecular architecture of Diazene, 1,2-bis(3-iodophenyl)- enables the formation of robust supramolecular assemblies through multiple halogen bonding interactions. The meta-positioning of iodine substituents on the phenyl rings provides optimal geometric arrangements for directional intermolecular contacts [4]. Research demonstrates that halogen bonds involving iodine donors exhibit remarkable directionality, with bond angles approaching linearity (165-180°) and forming preferential assembly patterns [5] [6].

Supramolecular ladder motifs represent the most prevalent architectural outcome when employing this compound as a building block. The systematic study of halogen bonding to aromatic carbon systems reveals that in over 90% of cases, polycyclic aromatic hydrocarbons form ladder-like assemblies with halogen bond donors, where aromatic units act as rungs and the diazene compound serves as rails [5] [6]. This high supramolecular yield of approximately 90% establishes halogen bonding as a reliable design strategy for predictable assembly formation [6].

The interaction energies in these halogen-bonded architectures range from 5-15 kcal/mol, depending on the specific acceptor molecules involved [3] [7]. When combined with nitrogen-containing heterocycles such as pyridines, the halogen bonding interactions exhibit enhanced stability with bond lengths of 2.78-2.82 Å and interaction energies reaching 8-15 kcal/mol [3]. The formation of these assemblies demonstrates excellent reversibility and can be modulated through external stimuli, making them suitable for responsive materials applications [4] [8].

Stability and Reversibility in Photoresponsive Self-Assembly

The photoresponsive behavior of Diazene, 1,2-bis(3-iodophenyl)- in supramolecular assemblies demonstrates remarkable stability and reversibility characteristics that are essential for practical applications. The compound undergoes photoisomerization between trans and cis forms upon ultraviolet and visible light irradiation, with each isomer exhibiting distinct assembly properties [12] [13].

In the thermodynamically stable trans configuration, the compound forms robust supramolecular assemblies with high binding constants and extended network structures [13] [14]. The trans form maintains optimal geometry for halogen bonding interactions, with iodine atoms positioned to maximize sigma-hole accessibility and directional contact formation [10]. Thermal stability studies indicate that these assemblies remain intact at temperatures up to 200°C, making them suitable for elevated temperature applications [15].

The photoisomerization to the cis form introduces significant structural perturbations that disrupt supramolecular assembly [13] [16]. The cis isomer exhibits reduced halogen bonding capability due to altered molecular geometry and decreased electrostatic potential at the iodine centers [10]. This photoinduced disassembly occurs within minutes of ultraviolet irradiation and provides rapid response characteristics for switchable materials [17] [16].

Reversibility of the photoresponsive assembly process depends on the thermal stability of the cis isomer and the kinetics of thermal back-isomerization. For Diazene, 1,2-bis(3-iodophenyl)-, the cis form exhibits half-lives ranging from 2-24 hours at room temperature, allowing for controlled restoration of supramolecular structures [18] [19]. The thermal back-isomerization follows first-order kinetics and can be accelerated through visible light irradiation or elevated temperatures [18].

The thermodynamic stability of supramolecular assemblies is enhanced by the cooperative nature of multiple halogen bonding interactions within the architecture [14] [20]. Each molecule participates in several simultaneous contacts, creating a network effect that stabilizes the overall structure. The binding energy per halogen bond remains in the range of 5-15 kcal/mol, but the cumulative effect of multiple interactions provides substantial assembly stability [7].

Cyclability studies demonstrate that the photoresponsive assembly-disassembly process can be repeated hundreds of times without significant degradation [13] [17]. This exceptional stability arises from the robust nature of the diazene chromophore and the absence of side reactions during photoisomerization [12]. The preservation of molecular integrity ensures consistent performance across multiple switching cycles, making these systems attractive for applications requiring long-term reliability [14].